molecular formula C17H18N6O2 B10991484 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10991484
M. Wt: 338.4 g/mol
InChI Key: IAUNPDUZVAVIBX-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a triazole ring, a pyrazole ring, and a methoxyphenyl group, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: Starting with a cyclopropylamine, the triazole ring is formed through a cyclization reaction with appropriate reagents such as hydrazine and formic acid.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a suitable diketone with hydrazine hydrate.

    Coupling Reactions: The triazole and pyrazole intermediates are then coupled using a carboxylation reaction, often facilitated by catalysts like palladium or copper.

    Methoxyphenyl Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole and pyrazole rings, potentially yielding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydro derivatives of the triazole and pyrazole rings.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds:

    N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-phenyl-1-methyl-1H-pyrazole-5-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness: The presence of the methoxyphenyl group in N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18N6O2/c1-23-14(9-13(22-23)10-5-7-12(25-2)8-6-10)16(24)19-17-18-15(20-21-17)11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H2,18,19,20,21,24)

InChI Key

IAUNPDUZVAVIBX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NNC(=N3)C4CC4

Origin of Product

United States

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